Cas no 79197-21-0 (3-Butenenitrile,2-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-3-methyl-,(2S)- (9CI))
![3-Butenenitrile,2-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-3-methyl-,(2S)- (9CI) structure](https://nl.kuujia.com/scimg/cas/79197-21-0x500.png)
79197-21-0 structure
Productnaam:3-Butenenitrile,2-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-3-methyl-,(2S)- (9CI)
3-Butenenitrile,2-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-3-methyl-,(2S)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Butenenitrile,2-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-3-methyl-,(2S)- (9CI)
- 3-Butenenitrile, 2-((6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy)-3-methyl-, (2S)-
- (2S)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-but-3-enenitrile
- 79197-21-0
- CHEBI:8422
- AC1LCV4D
- Q27108078
- Proacaciberin
- C08337
- (2S)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-3-enenitrile
- DTXSID601126859
- 3-Butenenitrile, 2-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-3-methyl-, (2S)-
-
- Inchi: InChI=1S/C16H25NO10/c1-6(2)8(3-17)26-16-14(23)12(21)11(20)9(27-16)5-25-15-13(22)10(19)7(18)4-24-15/h7-16,18-23H,1,4-5H2,2H3/t7-,8+,9+,10-,11+,12-,13+,14+,15-,16+/m0/s1
- InChI-sleutel: BHUCUDQLYLLDIA-ZHFVSHRQSA-N
- LACHT: CC(=C)C(C#N)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O
Berekende eigenschappen
- Exacte massa: 391.148
- Monoisotopische massa: 391.148
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 6
- Complexiteit: 565
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 10
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -2.9
- Topologisch pooloppervlak: 182Ų
Experimentele eigenschappen
- Dichtheid: 1.51
- Kookpunt: 670.4°C at 760 mmHg
- Vlampunt: 359.2°C
- Brekindex: 1.592
3-Butenenitrile,2-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-3-methyl-,(2S)- (9CI) Gerelateerde literatuur
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
79197-21-0 (3-Butenenitrile,2-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-3-methyl-,(2S)- (9CI)) Gerelateerde producten
- 1932456-62-6((2S)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid)
- 1805182-31-3(Ethyl 2-bromomethyl-3-cyano-4-fluorobenzoate)
- 2138264-38-5(2-(Cyclopropylmethyl)-3-hydrazinyl-6-methylquinoline)
- 2171539-36-7(methyl 2-amino-4,4,5-trimethylhexanoate)
- 733794-82-6(2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde)
- 477870-96-5((E)-3-4-(3-Fluoropropoxy)phenyl-1-(4-nitrophenyl)-2-propen-1-one)
- 50470-12-7(2-chloro-3-isothiocyanatopyridine)
- 464913-13-1(3-Amino-N-(2-(dimethylamino)ethyl)-2-hydroxy-N-methylbenzamide)
- 860788-18-7(N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide)
- 1783758-22-4(1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclopropan-1-amine)
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
